molecular formula C16H20O3 B12432055 (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

Cat. No.: B12432055
M. Wt: 260.33 g/mol
InChI Key: KYVMPRMAGALGDM-UHFFFAOYSA-N
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Description

(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of germacrane sesquiterpenes, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the germacrane skeleton, followed by specific functional group modifications to introduce the methoxy and epoxide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and methanol for the methoxy group introduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Germacrene D: Another germacrane sesquiterpene with similar structural features but different functional groups.

    Farnesol: A sesquiterpene alcohol with a similar carbon skeleton but lacking the epoxide and methoxy groups.

Uniqueness

(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its epoxide and methoxy groups make it a versatile compound for various chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one

InChI

InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3

InChI Key

KYVMPRMAGALGDM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C

Origin of Product

United States

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